ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC15202737
Molecular Formula: C15H14N6O3S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N6O3S |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | ethyl 2-[2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-11-8-25-15(17-11)18-14(23)10-3-5-12(6-4-10)21-9-16-19-20-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23) |
| Standard InChI Key | PZPFXQFZFIMKKL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. Its molecular formula is C15H14N6O3S, and it has a molecular weight of approximately 358.4 g/mol. This compound features a tetrazole ring, a benzoyl group, and a thiazole moiety, contributing to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the benzoyl group with the thiazole moiety. The reactions are carried out under controlled conditions to optimize yield and purity, often employing chromatography techniques for purification.
Biological Activity
Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has shown promise as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors can interfere with signaling pathways that lead to tumor growth, making this compound a potential therapeutic agent in preclinical studies.
Applications and Research Findings
This compound has several potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Studies on its interactions with biological targets are essential for understanding its mechanism of action and optimizing its pharmacological profile.
| Application | Description |
|---|---|
| Kinase Inhibition | Potential therapeutic agent in cancer therapy |
| Medicinal Chemistry | Development of new therapeutic agents |
| Biological Studies | Understanding mechanism of action and optimizing pharmacological profile |
Comparison with Similar Compounds
Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is distinct from other compounds due to its combination of functional groups. For example, ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate shares similar structural features but differs in the type of carbonyl group attached to the thiazole ring.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate | Tetrazole, thiazole, benzoyl | Potential kinase inhibitor |
| Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate | Tetrazole, thiazole, phenylcarbonyl | Different biological activity profile |
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